molecular formula C13H8Cl2F2O B1403212 (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol CAS No. 1350760-19-8

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1403212
CAS No.: 1350760-19-8
M. Wt: 289.1 g/mol
InChI Key: QJNRRBQDXWFEMN-UHFFFAOYSA-N
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Description

(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the biphenyl structure, along with a methanol group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol may involve large-scale halogenation processes using chlorinating and fluorinating agents. The process is optimized to ensure efficient use of reagents and minimal by-product formation. Advanced purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde) or (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid).

Scientific Research Applications

(2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to various biochemical effects. The methanol group can participate in hydrogen bonding, further influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carbaldehyde): Similar structure but with an aldehyde group instead of a methanol group.

    (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-carboxylic acid): Contains a carboxylic acid group instead of a methanol group.

    (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methylamine: Features a methylamine group in place of the methanol group.

Uniqueness

The uniqueness of (2,6-Dichloro-2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanol lies in its specific combination of halogen atoms and the methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

[3,5-dichloro-4-(2,4-difluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2O/c14-10-3-7(6-18)4-11(15)13(10)9-2-1-8(16)5-12(9)17/h1-5,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNRRBQDXWFEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=C(C=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216518
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-19-8
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-2′,4′-difluoro[1,1′-biphenyl]-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using essentially the same coupling procedure as for Example 8-1, Step 1, but heating 2,4-difluorophenylboronic acid (456 mg, 2.89 mmol) and 3,5-dichloro-4-iodobenzyl alcohol (350 mg, 1.155 mmol) in a microwave at 115° C. for 120 minutes, afforded the title intermediate (242 mg) without formation of any appreciable 3,5-dichlorobenzyl alcohol.
Quantity
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456 mg
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350 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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